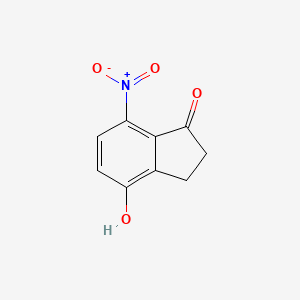![molecular formula C8H6ClN3O B15070303 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a chloro substituent at the 2-position and an ethanone group at the 7-position of the pyrrolo[3,2-d]pyrimidine ring system. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone involves several steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in absolute ethanol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
化学反応の分析
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potent anticancer activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds target fibroblast growth factor receptors (FGFRs) and are being developed for cancer therapy. The uniqueness of this compound lies in its specific substitution pattern and its potential as a multi-targeted kinase inhibitor.
特性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
1-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-10-6-3-11-8(9)12-7(5)6/h2-3,10H,1H3 |
InChIキー |
BPOJFFRBNLGASY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=CN=C(N=C12)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


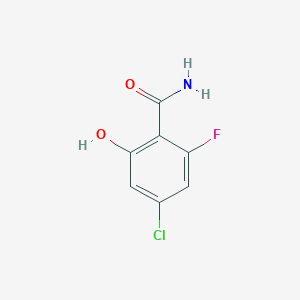
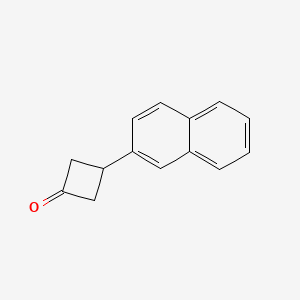

![2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B15070243.png)

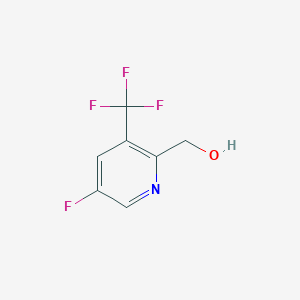
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
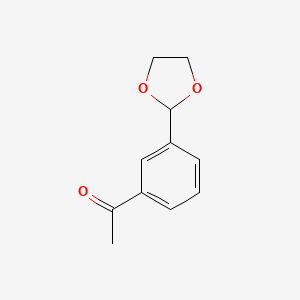
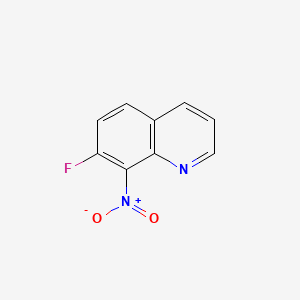
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
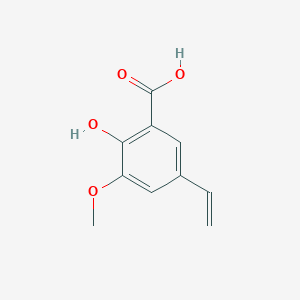
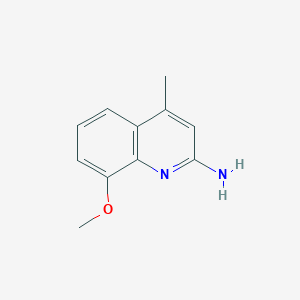
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
